ethyl 4-oxo-4-((2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)amino)butanoate
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Overview
Description
- “Ethyl 4-oxo-4-((2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)amino)butanoate” is a chemical compound with the following structural formula: !Compound Structure)
- It contains an ethyl ester group, a pyrazine ring, and an amino group.
- The compound’s systematic name indicates its functional groups and carbon chain length.
Synthesis Analysis
- Unfortunately, I couldn’t find specific papers related to the synthesis of this compound. However, it likely involves reactions between appropriate starting materials to form the desired structure.
Molecular Structure Analysis
- The compound’s molecular formula is C₁₆H₁₉N₅O₃.
- It has a pyrazine ring, an ester group, and an amino group.
- The molecular weight is approximately 337.36 g/mol.
Chemical Reactions Analysis
- Without specific literature, I can’t provide detailed information on chemical reactions involving this compound. However, typical reactions may include ester hydrolysis, amidation, and cyclization.
Physical And Chemical Properties Analysis
- Solubility: Investigate its solubility in various solvents (e.g., water, organic solvents).
- Melting Point: Determine the temperature at which it transitions from solid to liquid.
- Boiling Point: Identify the temperature at which it vaporizes.
- Stability: Assess its stability under different conditions (e.g., light, temperature, pH).
Scientific Research Applications
Synthesis and Structural Analysis
Compounds with similar structures have been synthesized and analyzed for their crystal structures. For example, dabigatran etexilate tetrahydrate, a compound with a complex molecular structure, was studied for its crystal structure, showcasing the molecular arrangement and intermolecular hydrogen bonding patterns. This research provides a foundation for understanding the structural characteristics of related compounds, which can be crucial for their potential applications in drug design and material science (Hong-qiang Liu et al., 2012).
Antimicrobial Activity
Research on the antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, including ethyl-3-oxo derivatives, highlights the potential of these compounds in developing new antimicrobial agents. These studies indicate that modifying the chemical structure can impact the compound's effectiveness against various bacteria and fungi, suggesting a path for the development of new antimicrobial drugs (Nikulsinh Sarvaiya et al., 2019).
Enzymatic Activity Enhancement
Research into the synthesis and cyclization reactions with pyrazolopyrimidinyl keto-esters shows that these compounds can significantly impact enzymatic activity, particularly increasing the reactivity of cellobiase. This suggests potential applications in biotechnology and industrial processes where enzyme catalysis is critical (Mohamed Abd et al., 2008).
Fungicidal and Plant Growth Regulation
Some derivatives have shown promising fungicidal and plant growth regulation activities. This indicates the potential of these compounds in agricultural applications, where they could serve as the basis for developing new pesticides or growth regulators (L. Minga, 2005).
Safety And Hazards
- Safety data sheets (SDS) should provide information on toxicity, handling precautions, and storage.
- Always follow safety guidelines when working with any chemical compound.
Future Directions
- Investigate potential applications (e.g., pharmaceuticals, agrochemicals).
- Explore modifications to enhance its properties (e.g., bioavailability, stability).
- Collaborate with experts to conduct further studies.
Remember that this analysis is based on general knowledge, and specific details may vary depending on the context and intended use of the compound. For more accurate information, consult relevant scientific literature123. 😊
properties
IUPAC Name |
ethyl 4-oxo-4-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethylamino]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-2-23-15(22)4-3-14(21)18-8-10-20-9-5-12(19-20)13-11-16-6-7-17-13/h5-7,9,11H,2-4,8,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRZJEUCRGYOBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCCN1C=CC(=N1)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-oxo-4-((2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)amino)butanoate |
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